molecular formula C8H4Cl2O B1596099 5,7-Dichlorobenzofuran CAS No. 23145-06-4

5,7-Dichlorobenzofuran

Cat. No. B1596099
CAS RN: 23145-06-4
M. Wt: 187.02 g/mol
InChI Key: CVNAFCXYJALQGV-UHFFFAOYSA-N
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Description

5,7-Dichlorobenzofuran (5,7-DCBF) is a halogenated aromatic compound belonging to the benzofuran family. It is an important intermediate in the synthesis of various heterocyclic compounds, and is used as a starting material in the production of pharmaceuticals and agrochemicals. It has also been used in the synthesis of certain dyes and pigments. 5,7-DCBF is a colorless liquid with a sweet odor, and is soluble in water and most organic solvents.

Scientific Research Applications

Acaricidal and Bacteriostatic Activity

A study by Spatlova (2019) explored the synthesis of new amino derivatives of 5,7-dichloro-4,6-dinitrobenzofuroxane, including their acaricidal and bacteriostatic activity. These compounds showed high pharmacological activity against mites and bacteria, such as Escherichia coli and Staphylococcus aureus, superior to comparison drugs like Chlorophos and Creolin. The compounds containing chlorine and methyl radicals demonstrated biological activity at low concentrations and were found to be low-toxic, belonging to the 4th hazard class (Spatlova, 2019).

Antiviral Activity

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. Among these compounds, some exhibited anti-tobacco mosaic virus activity, demonstrating the potential of 5,7-dichlorobenzofuran derivatives in antiviral applications (Chen et al., 2010).

Antimicrobial Activity

A study by Chugunova et al. (2016) on compounds derived from benzo[C][1,2,5]oxadiazole-1-oxides and phenolates, including 4,6-dinitro-5,7-dichlorobenzofuroxan, found excellent antimicrobial activity. These compounds displayed dual action against both bacteria and fungi (Chugunova et al., 2016).

Analytical Applications in Biological Mixtures

Garmonov et al. (2003) demonstrated that mixtures including 4,6-dinitro-5,7-dichlorobenzofuroxane possess a broad spectrum of biological activity, such as acaricidal, bactericidal, antiviral, fungicidal, and sporocidal properties. This suggests the utility of such compounds in the analysis and treatment of biological mixtures (Garmonov et al., 2003).

properties

IUPAC Name

5,7-dichloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNAFCXYJALQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945820
Record name 5,7-Dichloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23145-06-4
Record name 5,7-Dichlorobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23145-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran, 5,7-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dichloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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